molecular formula C19H20BrN3O2 B2634869 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one CAS No. 2309191-67-9

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one

Cat. No.: B2634869
CAS No.: 2309191-67-9
M. Wt: 402.292
InChI Key: OEHNBGNXBLBXRA-UHFFFAOYSA-N
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Description

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a piperidine ring, a bromobenzoyl group, and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the bromobenzoyl group. The cyclopropyl group is then added, and the final step involves the formation of the dihydropyridazinone ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromobenzoyl)piperidin-4-one
  • 2-[[1-(4-Bromobenzoyl)piperidin-4-yl]-ethylamino]acetic acid
  • 4-(4-Bromobenzoyl)piperidine

Uniqueness

Compared to these similar compounds, 2-[1-(4-Bromobenzoyl)piperidin-4-yl]-6-cyclopropyl-2,3-dihydropyridazin-3-one is unique due to the presence of the cyclopropyl and dihydropyridazinone rings.

Properties

IUPAC Name

2-[1-(4-bromobenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O2/c20-15-5-3-14(4-6-15)19(25)22-11-9-16(10-12-22)23-18(24)8-7-17(21-23)13-1-2-13/h3-8,13,16H,1-2,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHNBGNXBLBXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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